N-[(1-Benzylpyrazol-4-yl)methyl]prop-2-enamide
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Description
N-[(1-Benzylpyrazol-4-yl)methyl]prop-2-enamide , also known as acrylfentanyl , is a synthetic opioid. It belongs to the class of fentanyl analogs, which have gained notoriety due to their potency and potential for harm. Acrylfentanyl is sold online as a “research chemical” but poses a serious risk of fatal intoxication .
Molecular Structure Analysis
Acrylfentanyl’s molecular formula is C22H26N2O , and its structure includes a pyrazole ring, a benzyl group, and an acryloyl moiety. The acryloyl group (prop-2-enamide) is responsible for its potent opioid activity. The presence of the piperidine ring further enhances its binding affinity to opioid receptors .
Mechanism of Action
Properties
IUPAC Name |
N-[(1-benzylpyrazol-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-14(18)15-8-13-9-16-17(11-13)10-12-6-4-3-5-7-12/h2-7,9,11H,1,8,10H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMHTSPULSIHEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CN(N=C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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